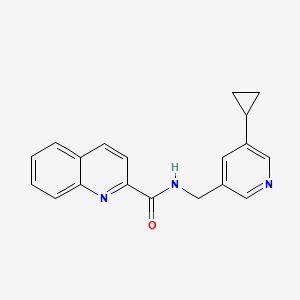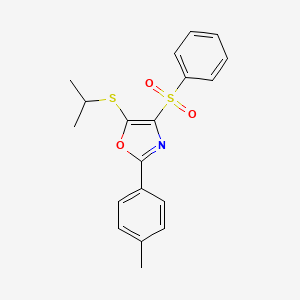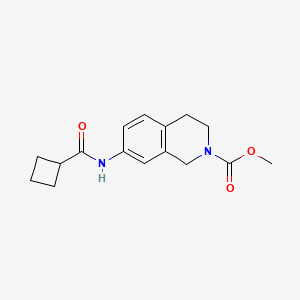
methyl 7-(cyclobutanecarboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 7-(cyclobutanecarboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a chemical compound that belongs to the class of isoquinoline derivatives. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for the compound 'methyl 7-(cyclobutanecarboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate' involves the reaction of cyclobutanecarboxylic acid with methylamine to form the corresponding amide. This amide is then reacted with 3,4-dihydroisoquinoline-2(1H)-carboxylic acid to form the final product.
Starting Materials
Cyclobutanecarboxylic acid, Methylamine, 3,4-dihydroisoquinoline-2(1H)-carboxylic acid
Reaction
Step 1: Cyclobutanecarboxylic acid is reacted with excess methylamine in the presence of a catalyst such as HCl to form the corresponding amide., Step 2: The resulting amide is then purified and reacted with 3,4-dihydroisoquinoline-2(1H)-carboxylic acid in the presence of a coupling agent such as EDCI or DCC and a base such as DIPEA to form the final product, methyl 7-(cyclobutanecarboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate., Step 3: The final product is then purified and characterized using techniques such as NMR spectroscopy and mass spectrometry.
作用机制
The mechanism of action of methyl 7-(cyclobutanecarboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is not fully understood. However, it has been reported to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
生化和生理效应
Methyl 7-(cyclobutanecarboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate has been reported to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which leads to the death of cancer cells. It has also been reported to have antibacterial activity by disrupting the bacterial cell membrane. Furthermore, this compound has been shown to have analgesic and anti-inflammatory properties.
实验室实验的优点和局限性
One of the advantages of using methyl 7-(cyclobutanecarboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate in lab experiments is its potential applications in the field of medicinal chemistry. It has been reported to have antitumor and antibacterial activity, which makes it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which makes it difficult to work with.
未来方向
There are several future directions that can be explored with respect to methyl 7-(cyclobutanecarboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate. One potential direction is to explore its potential applications in the field of drug development. This compound has been shown to have antitumor and antibacterial activity, which makes it a promising candidate for drug development. Another potential direction is to explore its mechanism of action in more detail. The mechanism of action of this compound is not fully understood, and further research in this area could provide valuable insights. Additionally, future research could focus on optimizing the synthesis method of this compound to obtain higher yields and improve its solubility in water.
科学研究应用
Methyl 7-(cyclobutanecarboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate has potential applications in the field of medicinal chemistry. It has been reported to exhibit antitumor activity by inducing apoptosis in cancer cells. It has also been shown to have antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. Furthermore, this compound has been reported to have analgesic and anti-inflammatory properties.
属性
IUPAC Name |
methyl 7-(cyclobutanecarbonylamino)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-21-16(20)18-8-7-11-5-6-14(9-13(11)10-18)17-15(19)12-3-2-4-12/h5-6,9,12H,2-4,7-8,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQNMBQOHBKUPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 7-(cyclobutanecarboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

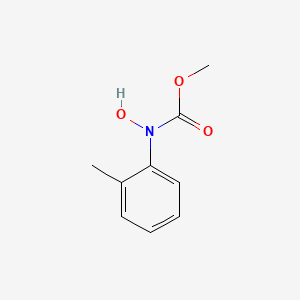
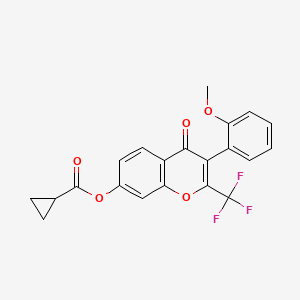
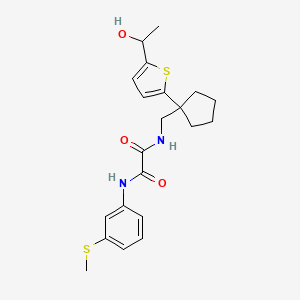
![2-[[(2R)-2-[Hydroxy-bis(4-methoxyphenyl)methyl]pyrrolidin-1-yl]methyl]-6-(trifluoromethyl)phenol](/img/structure/B2660737.png)
![2-(4-(Tert-butyl)phenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2660739.png)
![3-(4-methoxyphenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)propanamide](/img/structure/B2660742.png)
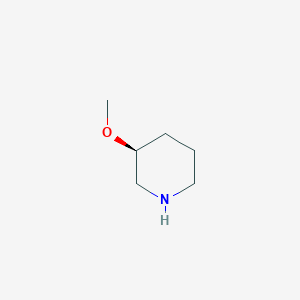
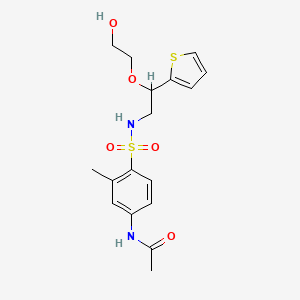
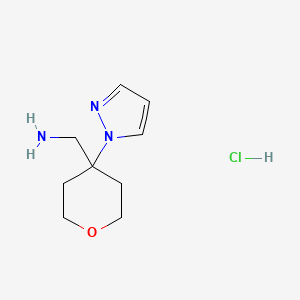
![(1S,3S,4R)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2660751.png)
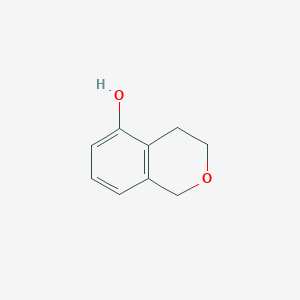
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-2-carboxamide](/img/structure/B2660753.png)
